Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octa-2,5-diene family, which is known for its stability and reactivity. The presence of the carboxylate group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. For instance, the reaction between cyclohexa-1,3-diene and methyl acrylate under controlled conditions can yield the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway. Additionally, the compound’s bicyclic structure provides rigidity, which can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene: This compound shares the same bicyclic structure but lacks the carboxylate group.
Bicyclo[2.2.2]octane: Similar in structure but fully saturated, making it less reactive.
Cyclohexane derivatives: These compounds have similar ring structures but differ in their functional groups and reactivity
Uniqueness
Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is unique due to the presence of both the bicyclic structure and the carboxylate group. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10(11)9-6-7-2-4-8(9)5-3-7/h2,4,6-8H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCSAKXVRBAQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2CCC1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556085 |
Source
|
Record name | Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118751-72-7 |
Source
|
Record name | Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.